1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-(4-bromophenyl)acetyl chloride with an appropriate azetidine derivative under basic conditions.
Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 1-({1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 1-({1-[2-(4-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Uniqueness
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, making this compound a valuable scaffold for drug development and other applications.
Biological Activity
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine core with a dione functional group and a bromophenyl acetyl substituent, contributing to its pharmacological properties. The molecular formula is C15H16BrN3O2.
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes related to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways, influencing cell survival and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine production | |
Antimicrobial | Exhibits activity against certain pathogens |
Anticancer Activity
A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests potential use in cancer therapies targeting resistant tumors.
Anti-inflammatory Effects
In a model of chronic inflammation, the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity indicates its potential application in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.
Antimicrobial Properties
The compound has shown promising results against specific bacterial strains, indicating its potential as an antimicrobial agent. Further testing is required to evaluate its efficacy in clinical settings.
Properties
IUPAC Name |
1-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-3-1-11(2-4-13)7-16(22)18-8-12(9-18)10-19-14(20)5-6-15(19)21/h1-4,12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWNFFETVOXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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